molecular formula C10H7ClFN3O2 B3039231 4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 1001500-06-6

4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B3039231
CAS No.: 1001500-06-6
M. Wt: 255.63 g/mol
InChI Key: TWFAPXHLBPIXPJ-UHFFFAOYSA-N
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Description

4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro group, a fluorobenzyl group, and a nitro group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-nitropyrazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydride.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

    Reduction: Formation of 4-chloro-1-(2-fluorobenzyl)-3-aminopyrazole.

Scientific Research Applications

4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluorobenzyl groups may enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(2-fluorobenzyl)-3-aminopyrazole: Similar structure with an amino group instead of a nitro group.

    4-chloro-1-(2-fluorobenzyl)-3-methylpyrazole: Similar structure with a methyl group instead of a nitro group.

    4-chloro-1-(2-fluorobenzyl)-3-hydroxypyrazole: Similar structure with a hydroxyl group instead of a nitro group.

Uniqueness

4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of chloro, fluorobenzyl, and nitro groups in the pyrazole ring makes it a versatile compound for various applications in medicinal and chemical research.

Properties

IUPAC Name

4-chloro-1-[(2-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-8-6-14(13-10(8)15(16)17)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFAPXHLBPIXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205235
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-06-6
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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